molecular formula C42H81NO2 B3025970 N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine CAS No. 1246298-58-7

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

Cat. No.: B3025970
CAS No.: 1246298-58-7
M. Wt: 632.1 g/mol
InChI Key: FZEIPTFJIHXKQL-OSHZVMBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is a sphingolipid, specifically a ceramide, which plays a crucial role in cellular processes. This compound is characterized by a long-chain fatty acid (15Z-tetracosenoyl) attached to a sphingoid base (1-deoxysphing-4-enine). Sphingolipids are essential components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.

Biochemical Analysis

Biochemical Properties

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may interact with enzymes such as serine palmitoyltransferase and other biomolecules involved in sphingolipid synthesis.

Cellular Effects

It has been suggested that these lipids might play important roles in normal cell regulation and in the pathology of diseases in which they are elevated, such as hereditary sensory autonomic neuropathies or diabetes .

Molecular Mechanism

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may exert its effects at the molecular level through interactions with enzymes such as serine palmitoyltransferase and other biomolecules involved in sphingolipid synthesis.

Temporal Effects in Laboratory Settings

It has been found as a major deoxyceramide species in mouse embryonic fibroblasts (MEFs) following application of 1-deoxysphinganine alkyne or 1-deoxysphinganine-d3 .

Dosage Effects in Animal Models

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that the effects of C24:1 1-deoxyCer may vary with dosage in animal models.

Metabolic Pathways

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may be involved in the metabolic pathways of sphingolipid synthesis.

Transport and Distribution

It is known that 1-deoxysphingolipids, the class of lipids to which C24:1 1-deoxyCer belongs, are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . This suggests that C24:1 1-deoxyCer may be transported and distributed within cells and tissues as part of the process of sphingolipid synthesis.

Subcellular Localization

It has been found that 1-deoxysphingolipids localize to mitochondria, which induces mitochondrial dysfunction . This suggests that C24:1 1-deoxyCer may also localize to mitochondria and affect their function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine typically involves the acylation of a sphingoid base with a long-chain fatty acid. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the fatty acid and the sphingoid base. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, including steps like purification through column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sphingoid base can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the fatty acid chain can be reduced to form saturated compounds.

    Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to release the fatty acid and sphingoid base.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.

    Reduction: Formation of saturated fatty acid chains.

    Substitution: Release of the fatty acid and sphingoid base.

Scientific Research Applications

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Studied for its potential therapeutic effects in diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of skincare products due to its role in maintaining skin barrier function.

Mechanism of Action

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine exerts its effects through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with specific molecular targets, such as protein kinases and phosphatases, which are involved in regulating cell growth, differentiation, and apoptosis. The pathways influenced by this compound include the sphingomyelinase pathway and the ceramide signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    N-(15Z-tetracosenoyl)sphinganine: A dihydroceramide with a similar structure but lacking the double bond in the sphingoid base.

    N-(15Z-tetracosenoylsphingosine): A ceramide with a similar fatty acid chain but a different sphingoid base.

Uniqueness

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is unique due to its specific combination of a long-chain fatty acid and a sphingoid base with a double bond. This structure imparts distinct biophysical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,36,38,40-41,44H,4-17,20-35,37,39H2,1-3H3,(H,43,45)/b19-18-,38-36+/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIPTFJIHXKQL-OSHZVMBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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